molecular formula C9H9ClN2O B014841 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52548-84-2

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B014841
CAS RN: 52548-84-2
M. Wt: 196.63 g/mol
InChI Key: SFTJKCPNRHYWEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Chloroethyl)-1H-benzo[d]imidazol-2(3H)-one and related compounds involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination. Optimized conditions have been studied to achieve satisfactory yields. For instance, the synthesis of related benzo[d]imidazole derivatives from o-phenylenediamine and ethyl acetoacetate showcases the complexity and versatility of the synthetic routes employed in producing such compounds (Huang Jin-qing, 2009).

Molecular Structure Analysis

The molecular structure of 1-(2-Chloroethyl)-1H-benzo[d]imidazol-2(3H)-one and its analogs have been elucidated using various spectroscopic techniques and theoretical calculations. Studies have provided detailed insights into the electronic structure, confirming the molecular geometry through methods like Density Functional Theory (DFT) calculations and X-ray crystallography. These analyses reveal the compound's intricate electronic and structural characteristics (N. Özdemir et al., 2016).

Chemical Reactions and Properties

Benzo[d]imidazole derivatives participate in a variety of chemical reactions, highlighting their reactive nature and chemical versatility. Their reactivity has been exploited in the synthesis of polymers, showcasing the ability of these compounds to undergo N-C coupling reactions to produce high molecular weight linear polymers with remarkable physical properties (A. Mir et al., 2012).

Physical Properties Analysis

The physical properties of polymers containing 2H-benzimidazol-2-one units, similar to the compound , have been extensively studied. These materials exhibit high solubility in organic solvents, are capable of forming transparent, flexible films, and display high thermal stability. The glass transition temperatures of these polymers can be remarkably high, illustrating the impact of the benzimidazole unit on the material's thermal properties (A. Mir et al., 2012).

Scientific Research Applications

Imidazole Derivatives in Antitumor Research

Compounds like 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one are intriguing in the field of cancer research. For instance, imidazole derivatives, including benzimidazoles, are being actively studied for their antitumor properties. Some of these compounds have advanced beyond preclinical testing, highlighting their potential in developing new antitumor drugs and compounds with various biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Synthetic Routes and Structural Properties

Innovative Synthesis and Structural Insights

The synthesis of novel organic compounds, including those derived from reactions of chloral with substituted anilines, provides valuable insights into their structural properties and potential applications. The synthetic routes offer a playground for generating compounds like substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, shedding light on their conformation and properties through techniques like high-resolution magnetic resonance spectra (Issac & Tierney, 1996).

Antioxidant Capacity and Reaction Pathways

Exploring Antioxidant Properties

The antioxidant capacity of compounds, especially their reaction pathways, is crucial for understanding their potential therapeutic applications. The ABTS/PP decolorization assay, for instance, helps in elucidating these pathways, offering insights into the reaction dynamics of antioxidants, including the formation of coupling adducts and their oxidative degradation. Such understanding is vital for evaluating the overall applicability of antioxidant assays and their implications in therapeutic contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Benzimidazole Derivatives and Medicinal Perspectives

Benzimidazole and Therapeutic Potential

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, offering a wide range of pharmacological functions. These derivatives play critical roles in various therapeutic domains, including antimicrobial, antiviral, and anticancer treatments. The synthesis and biological activities of these compounds, particularly the Mannich base benzimidazole derivatives, are of significant interest due to their diverse medicinal applications and the potential for developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki, Mahadevan, Vijayabaskaran, Mohanapriya, Kosilamani, Balaji, Tamilselvan, & Sambathkumar, 2021).

Safety And Hazards

The compound may form combustible dust concentrations in air. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation and potentially damage the unborn child .

properties

IUPAC Name

3-(2-chloroethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTJKCPNRHYWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394696
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

CAS RN

52548-84-2
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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